![molecular formula C17H16N2O5S B509088 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 663169-00-4](/img/structure/B509088.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide
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Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound is also known as BZML, and it belongs to the class of benzisothiazolone derivatives.
Scientific Research Applications
Synthesis and Applications in Biological Systems
Synthesis of Labelled Compounds
The compound was used in the synthesis of labeled compounds for further study, such as N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide. These labeled compounds are valuable in tracing and studying biological pathways and interactions (Xu & Trudell, 2005).
Bioactivity against Bacteria and Algae
Novel types of the compound were synthesized and evaluated for their inhibitory effects on certain bacteria and algae. For example, one type demonstrated significant bioactivity against heterotrophic bacteria and marine chlorella, indicating potential applications in combating infections or controlling algae populations (Yu et al., 2020).
Pharmacological Aspects and Safety Profiles
Non-Hepatotoxic Analogs of Acetaminophen
In the pursuit of safer pain relief options, analogs of the compound were synthesized and evaluated. These analogs maintained analgesic properties while significantly reducing the hepatotoxicity associated with acetaminophen, indicating potential as a safer alternative for pain management (Vaccarino et al., 2007).
Inhibition of Human Mast Cell Tryptase
Certain derivatives of the compound demonstrated potent inhibitory effects on human mast cell tryptase, a critical enzyme involved in allergic responses. These derivatives present a potential therapeutic route for conditions related to excessive mast cell activation (Combrink et al., 1998).
Metabolic Studies
- Studies on Drug Metabolism: The compound was utilized in metabolic studies to understand how drugs are metabolized in the human body. These studies are crucial for drug development and safety assessments (Bernardi et al., 1979).
Synthetic Applications and Antimicrobial Activity
Synthesis of Anti-inflammatory Agents
A series of derivatives were synthesized and evaluated for anti-inflammatory activities, showcasing the compound's utility in developing new anti-inflammatory medications (Nikalje et al., 2015).
Antimycobacterial and Antitumor Activities
New derivatives were synthesized and demonstrated promising antimycobacterial and antitumor activities, indicating potential applications in treating tuberculosis and cancer (Güzel & Salman, 2006).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWSBBZRRWLDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide |
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